Methyl 3-[(methylamino)sulfonyl]-1-benzothiophene-2-carboxylate
Description
Methyl 3-[(methylamino)sulfonyl]-1-benzothiophene-2-carboxylate (molecular formula: C₁₁H₁₁NO₄S₂, molecular weight: 285.34) is a benzothiophene derivative featuring a methyl ester at position 2 and a methylamino sulfonyl group at position 3 . Its structure combines a rigid benzothiophene core with polar functional groups, making it a candidate for pharmacological research.
Properties
IUPAC Name |
methyl 3-(methylsulfamoyl)-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4S2/c1-12-18(14,15)10-7-5-3-4-6-8(7)17-9(10)11(13)16-2/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGBGUJRDIQADS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(SC2=CC=CC=C21)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(methylamino)sulfonyl]-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the sulfonylation of a benzothiophene derivative followed by esterification. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to optimize yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-[(methylamino)sulfonyl]-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic chemistry, substitution reactions can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under specific conditions.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce simpler hydrocarbons or alcohols.
Scientific Research Applications
Methyl 3-[(methylamino)sulfonyl]-1-benzothiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 3-[(methylamino)sulfonyl]-1-benzothiophene-2-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituted Benzothiophene Derivatives
describes analogs synthesized via copper-catalyzed cross-coupling, where the methylamino sulfonyl group is replaced with aryl substituents (e.g., methoxy-, fluoro-, or trifluoromethylphenyl groups). Key differences include:
- Steric Effects: Bulky substituents (e.g., trifluoromethyl in 3e) may hinder molecular interactions, whereas the smaller methylamino group in the target compound offers reduced steric hindrance .
Sulfonylurea Herbicides
Thifensulfuron-methyl (C₁₂H₁₃N₅O₆S₂) and tribenuron-methyl (C₁₅H₁₇N₅O₆S) are sulfonylurea herbicides with triazine and urea moieties, unlike the target compound . Key distinctions:
- Structural Features : The target compound lacks the triazine-urea bridge critical for acetolactate synthase inhibition in herbicides.
Ethyl Ester Analog
Ethyl 3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (C₁₈H₁₇NO₄S₂) differs in two key aspects :
- Sulfonamide Substituent: The 3-methylphenyl group introduces aromaticity and steric bulk, which may reduce solubility compared to the methylamino group.
Indole-Based Sulfonamides
Compounds like sumatriptan-related substances () feature indole cores with sulfonamide groups.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthesis: The copper-catalyzed method for analogs in could be adapted for the target compound, though the methylamino group may require optimized coupling conditions .
- Pharmacology: The methylamino group’s smaller size and hydrogen-bonding capacity may enhance metabolic stability compared to bulkier aryl substituents, as seen in impurity profiles of indole sulfonamides () .
- Agrochemical Relevance : The absence of triazine or urea moieties in the target compound suggests it is unlikely to function as a herbicide, unlike sulfonylureas in and .
Biological Activity
Methyl 3-[(methylamino)sulfonyl]-1-benzothiophene-2-carboxylate (CAS No: 1325304-23-1) is a synthetic compound notable for its unique structural features, including a benzothiophene core and a sulfonamide group. This compound belongs to the class of thiophenes, which are recognized for their diverse biological activities and potential therapeutic applications. The following sections will explore its biological activity, synthesis methods, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 285.3 g/mol. The presence of the sulfonamide functional group is particularly significant, as it enhances the compound's potential as a bioactive molecule.
Research indicates that compounds containing thiophene rings exhibit various biological activities, including:
- Antimicrobial Properties : The sulfonamide group contributes to the inhibition of bacterial growth by interfering with folic acid synthesis.
- Anticancer Activity : Thiophene derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Some studies suggest that this compound may modulate inflammatory pathways, although specific mechanisms require further investigation.
Interaction Studies
Interaction studies reveal that this compound interacts with various biological targets, including enzymes and receptors involved in disease processes. These interactions can lead to altered physiological responses, contributing to its therapeutic effects.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds highlights the unique aspects of this compound:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Methyl 3-amino-1-benzothiophene-2-carboxylate | Amino group instead of sulfonamide | Antimicrobial | Lacks sulfonamide's unique reactivity |
| Dimethyl 3,3'-iminobis(benzo[b]thiophene-2-carboxylate) | Bis-thiophene structure | Anticancer | Enhanced electronic properties |
| 3,6-Dichloro-benzo[b]thiophene-2-carboxylic acid | Chlorinated derivative | Inhibitor of myeloid cell leukemia 1 | Specificity towards cancer targets |
This table illustrates how this compound stands out due to its unique combination of structural features that may enhance its biological activity compared to other similar compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Studies : A study demonstrated that this compound exhibited significant antibacterial activity against various strains of bacteria. The mechanism was attributed to its ability to inhibit bacterial folic acid synthesis.
- Anticancer Research : In vitro studies indicated that this compound could induce apoptosis in cancer cell lines through the activation of caspase pathways. Further research is warranted to evaluate its efficacy in vivo.
- Anti-inflammatory Effects : Preliminary findings suggest that the compound may modulate inflammatory cytokine production, indicating potential use in treating inflammatory diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
